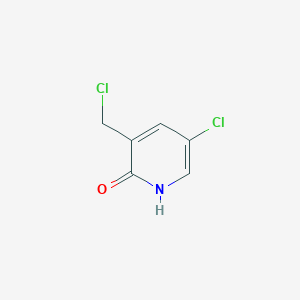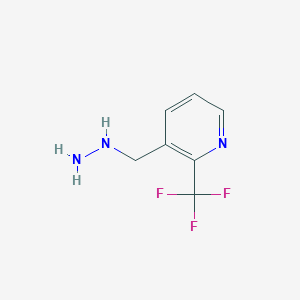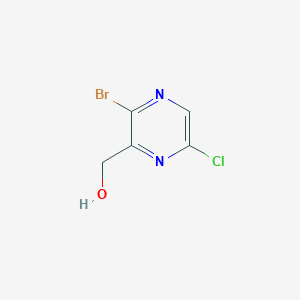
(3-Bromo-6-chloro-2-pyrazinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-6-chloro-2-pyrazinyl)methanol is a heterocyclic compound featuring a pyrazine ring substituted with bromine, chlorine, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the bromination and chlorination of pyrazine, followed by a hydroxymethylation reaction .
Industrial Production Methods: Industrial production methods for (3-Bromo-6-chloro-2-pyrazinyl)methanol often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-6-chloro-2-pyrazinyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dehalogenated compounds and methyl derivatives.
- Substitution products vary depending on the nucleophile used .
Applications De Recherche Scientifique
(3-Bromo-6-chloro-2-pyrazinyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (3-Bromo-6-chloro-2-pyrazinyl)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, affecting cellular signaling pathways involved in inflammation or cancer .
Comparaison Avec Des Composés Similaires
3-Bromo-6-chloro-2-methylpyridine: Similar in structure but with a methyl group instead of a hydroxymethyl group.
3-Bromo-2-chloro-6-methylpyridine: Another related compound with different substitution patterns.
Uniqueness: (3-Bromo-6-chloro-2-pyrazinyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C5H4BrClN2O |
|---|---|
Poids moléculaire |
223.45 g/mol |
Nom IUPAC |
(3-bromo-6-chloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H4BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1,10H,2H2 |
Clé InChI |
NEUYKKZTLRCLCA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)Br)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


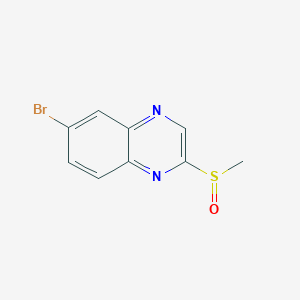
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
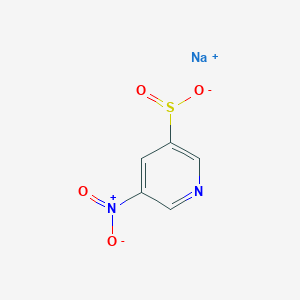

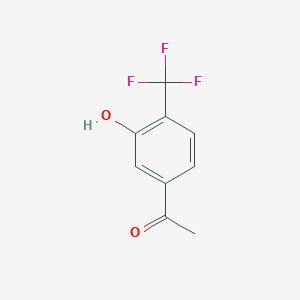
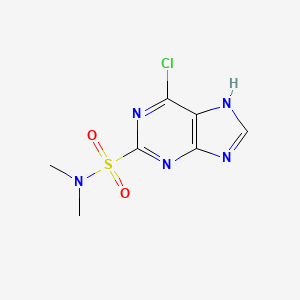
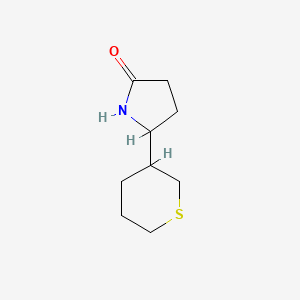
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)

